Methyl 7-oxooctadecanoate

Descripción general

Descripción

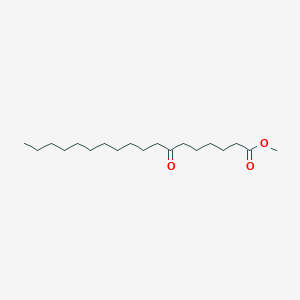

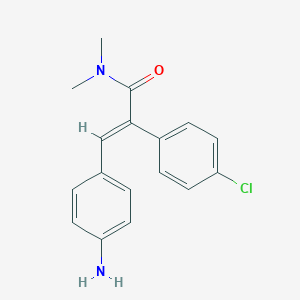

Methyl 7-oxooctadecanoate, also known as Octadecanoic acid,7-oxo-, methyl ester, is a chemical compound with the CAS Number: 2380-22-5 . It has a molecular weight of 312.49 .

Molecular Structure Analysis

The molecular formula of Methyl 7-oxooctadecanoate is C19H36O3 . Its InChI Code is 1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18 (20)16-13-11-14-17-19 (21)22-2/h3-17H2,1-2H3 . The exact mass is 312.266445 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Methyl 7-oxooctadecanoate has been used in the synthesis of specifically dideuterated octadecanoates and oxooctadecanoates, which are significant in the study of lipids and fatty acids (Tulloch, 2006).

- It also plays a role in the preparation of oxathiolanes from oxo fatty acids, demonstrating its utility in organic synthesis and the development of new compounds (Ahmad et al., 1986).

Catalysis and Chemical Transformations

- Methyl 7-oxooctadecanoate is transformed into keto and diketo derivatives via an epoxide route using bismuth(III) trifluoromethanesulfonate as a catalyst, indicating its potential in catalysis and chemical transformations (Doll et al., 2013).

Lipid Studies and Chemical Shift Assignments

- The compound has been instrumental in lipid studies, specifically in the characterization of lipid constituents and in determining chemical shifts in NMR spectra (Verma & Gupta, 1988).

- It helps in understanding deuterium isotope effects and in the assignment of 13C chemical shifts in spectra of related compounds (Tulloch, 1977).

Analytical Chemistry

- Methyl 7-oxooctadecanoate has been studied for its interaction with liposomes in NMR-based molecular ruler experiments, aiding in understanding the penetration depth of molecules within lipid bilayers (Afri et al., 2014).

Organic Synthesis and Reactivity

- Its reactivity in oxymercuration-demercuration reactions has been studied, contributing to knowledge in organic synthesis (Ahmed et al., 1984).

Polymer Science

- Methyl 7-oxooctadecanoate's role in the transformation of epoxides used in the stabilization of polyvinyl chloride offers insights into polymer science (Gilbert & Startin, 1980).

Additional Applications

- Its derivative has been synthesized for labeling purposes in the preparation of labeled fatty acids, showcasing its utility in biochemistry and molecular biology (Adlof, 1987).

- The compound has also been explored in the oxidation of clindamycin phosphate by cerium(IV) in perchloric acid medium, contributing to our understanding of pharmaceutical analysis and kinetics (Badi & Tuwar, 2017).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .

Propiedades

IUPAC Name |

methyl 7-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHPCXRUUSTYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336879 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-oxooctadecanoate | |

CAS RN |

2380-22-5 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)